molecular formula C6H8O B2438041 2-Ethynyloxolane CAS No. 76928-54-6

2-Ethynyloxolane

Cat. No.: B2438041
CAS No.: 76928-54-6
M. Wt: 96.129
InChI Key: DPVDWZKEDJNHKJ-UHFFFAOYSA-N
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Description

2-Ethynyloxolane is an organic compound that belongs to the class of tetrahydrofurans. It is characterized by the presence of an ethynyl group attached to the tetrahydrofuran ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Scientific Research Applications

2-Ethynyloxolane has a wide range of applications in scientific research, including:

Safety and Hazards

2-Ethynyltetrahydrofuran is classified as a highly flammable liquid and vapor . It’s harmful if swallowed and may cause respiratory irritation, drowsiness, or dizziness . It’s also suspected of causing cancer . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and avoiding breathing mist or vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyloxolane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of alkynes and diols in the presence of catalysts to facilitate the formation of the tetrahydrofuran ring. For instance, the use of Et3SiH and a catalytic amount of I2 enables transition-metal-free, intramolecular hydroalkoxylation/reduction and hydroamination/reduction of unactivated alkynes at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyloxolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated tetrahydrofuran derivatives.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted tetrahydrofuran compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce fully saturated tetrahydrofuran compounds.

Mechanism of Action

The mechanism by which 2-Ethynyloxolane exerts its effects involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethynyloxolane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and chemical properties compared to other tetrahydrofuran derivatives. This makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

2-ethynyloxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h1,6H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVDWZKEDJNHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76928-54-6
Record name 2-ethynyloxolane
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